N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a chlorophenyl group. The presence of these functional groups contributes to its biological activity and makes it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells . It has shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
The compound interacts with its targets by inhibiting cell cycle progression and inducing apoptosis . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .
Biochemical Pathways
The compound affects the NF-κB and IL-6 pathways . These pathways are involved in cell survival and inflammation, respectively. By suppressing these pathways, the compound can induce cell death and reduce inflammation .
Pharmacokinetics
It has shown significant tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model , suggesting that it has good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell cycle progression, induction of apoptosis, activation of caspase-3, and suppression of NF-κB and IL-6 . These effects lead to the death of cancer cells and reduction of inflammation .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and chlorophenyl groups. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficiency and consistency.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives and phenyl-substituted acetamides . These compounds share structural similarities but may differ in their biological activity and therapeutic potential. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit potent anticancer activity, while others may have different pharmacological profiles . The unique combination of functional groups in this compound contributes to its distinct biological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMXVBQBRCLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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